4-Benzylpiperidine-1-sulfonamide

Vue d'ensemble

Description

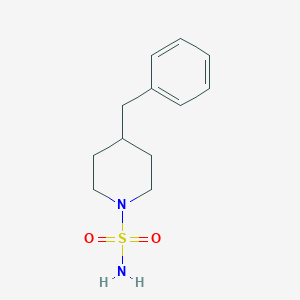

4-Benzylpiperidine-1-sulfonamide is a chemical compound with the molecular formula C₁₂H₁₈N₂O₂S It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and a sulfonamide group at the 1-position of the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperidine-1-sulfonamide typically involves the following steps:

Benzylpiperidine Synthesis: Piperidine is reacted with benzyl chloride to form benzylpiperidine.

Sulfonation: The benzylpiperidine is then treated with chlorosulfonic acid to introduce the sulfonamide group, resulting in this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Functionalization at the Piperidine Ring

The benzyl-substituted piperidine ring undergoes regioselective modifications:

Alkylation and Arylation

Grignard or organolithium reagents add to the piperidine ring, enabling further functionalization. For example, benzylmagnesium bromide reacts with N-sulfonyl piperidinone intermediates to introduce substituents at the 4-position .

Example Reaction:

Reductive Amination

The primary sulfonamide group remains inert under reductive conditions, allowing selective modification of the piperidine’s secondary amine. For instance, condensation with aldehydes/ketones followed by NaBH₃CN reduction introduces alkyl/aryl groups .

Sulfonamide Group Transformations

The sulfonamide moiety participates in electrophilic and nucleophilic reactions:

Sulfonyl Chloride Formation

Treatment with Pyry-BF₄ converts the sulfonamide into a sulfonyl chloride, enabling downstream coupling with nucleophiles (e.g., amines, alcohols) [14a]:

Yield: 92%[14a]

Sulfinate Salt Generation

Reaction with benzaldehyde and K₂CO₃ produces sulfinate salts, which are intermediates for sulfones or sulfonic acids :

Cyclization Reactions

The sulfonamide nitrogen acts as a nucleophile in intramolecular cyclizations. For example, under acidic conditions, it participates in Pictet-Spengler-type reactions to form tetrahydroisoquinoline derivatives :

Reaction Pathway:

-

Protonation of an aldehyde generates an iminium ion.

-

Sulfonamide nitrogen attacks the electrophilic carbon, forming a six-membered ring .

Conditions:

| Acid Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| TFA | DCM | 25°C | 65% |

Cross-Coupling Reactions

The benzyl group undergoes palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, to introduce aryl/heteroaryl substituents :

Example:

Biological Activity Modulation

Derivatization of 4-benzylpiperidine-1-sulfonamide enhances its bioactivity:

-

Acetylcholinesterase Inhibition: Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzyl ring improves binding affinity.

-

Antibacterial Activity: Thioureido derivatives exhibit enhanced potency against S. aureus (MIC: 2–8 µg/mL) .

Table 2: Influence of Substituents on Bioactivity

| Substituent (R) | Biological Target | IC₅₀/ MIC | Reference |

|---|---|---|---|

| -CF₃ | Acetylcholinesterase | 0.12 µM | |

| -NO₂ | S. aureus | 2 µg/mL | |

| -OCH₃ | Carbonic Anhydrase IX | 4.5 µM |

Mechanistic Insights

-

Sulfonamide Activation: The electron-withdrawing sulfonyl group increases the acidity of adjacent protons, facilitating deprotonation and nucleophilic attack[14a].

-

Grignard Addition: Coordination of the Grignard reagent to the piperidine nitrogen directs regioselective benzylation at the 4-position .

Applications De Recherche Scientifique

4-Benzylpiperidine-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 4-Benzylpiperidine-1-sulfonamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparaison Avec Des Composés Similaires

Piperidine

Benzylpiperidine

Sulfonamides

Activité Biologique

4-Benzylpiperidine-1-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in neuropharmacology and cancer research. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

This compound functions primarily as a monoamine oxidase inhibitor (MAOI) , exhibiting selective inhibition of monoamine transporters. It has been shown to release dopamine, norepinephrine, and serotonin with varying selectivity, making it a candidate for treating mood disorders and neurodegenerative diseases. The compound's efficacy as a releaser of norepinephrine is highlighted by an EC50 value of 41.4 nM, while it shows weaker activity against serotonin (5-HT) with an EC50 of 5,246 nM .

Table 1: Pharmacological Profile of this compound

| Activity Type | EC50 (nM) | Selectivity |

|---|---|---|

| Dopamine Release | 109 | High |

| Norepinephrine Release | 41.4 | Highest |

| Serotonin Release | 5,246 | Low |

| MAO-A Inhibition | 130 | Moderate |

| MAO-B Inhibition | 750 | Low |

Biological Activity in Cancer Research

Recent studies have explored the role of this compound in cancer treatment. It has been noted for its ability to induce apoptosis in various cancer cell lines, including those derived from kidney and breast cancers. The compound demonstrated significant cytotoxicity at low concentrations compared to standard treatments like sunitinib .

Case Study: Apoptosis Induction in Cancer Cells

A study evaluated the effects of this compound on human kidney cancer cell lines (786-O). The results indicated that treatment with the compound led to increased levels of cleaved PARP and decreased survivin levels, markers indicative of apoptosis. The compound was more effective than existing therapies at concentrations as low as 2.5 µM .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects against amyloid-beta (Aβ) induced toxicity in neuronal cell models. It was observed that pre-treatment with the compound significantly improved cell viability in SH-SY5Y cells exposed to Aβ peptides .

Table 2: Neuroprotective Effects Against Aβ Toxicity

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Control | - | 50 |

| This compound | 15 | 80 |

| Donepezil | 40 | 70 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring and sulfonamide group can significantly influence the biological activity of derivatives. For instance, compounds with shorter linkers between the benzyl moiety and piperidine exhibit enhanced activity against amyloid aggregation compared to longer linkers .

Propriétés

IUPAC Name |

4-benzylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c13-17(15,16)14-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHLZJXJNUPZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.